molecular formula C23H15BrClN3 B2929925 8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-74-4

8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2929925
CAS No.: 901020-74-4
M. Wt: 448.75
InChI Key: RAPBRKHHZBHCNO-UHFFFAOYSA-N
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Description

8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15BrClN3 and its molecular weight is 448.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of various pyrazoline derivatives, including those related to the quinoline moiety, has been extensively studied. For instance, Budakoti et al. (2008) synthesized a variety of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline compounds, demonstrating their potential antiamoebic activity and non-toxicity through MTT assay on kidney epithelial cell line (Budakoti et al., 2008).

  • Nagarajan and Shah (1992) discussed the synthesis of pyrazolo[3,4-c]quinoline derivatives, showcasing a methodological approach to obtaining these compounds, which may have implications for the development of new pharmaceuticals (Nagarajan & Shah, 1992).

  • Zen et al. (2012) highlighted the synthesis and structural characterization of thiazolyl-pyrazoline derivatives bearing the quinoline moiety, further examined by single-crystal X-ray diffraction analysis. This study contributes to the understanding of molecular structures relevant to your compound (Zen, Chen, & Liu, 2012).

Optical and Electronic Properties

  • The optical absorption of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline and its derivatives, including the analysis of their absorption spectra and quantum chemical calculations, was explored by Całus et al. (2006). This research provides insights into the electronic properties and potential applications of these compounds in optoelectronic devices (Całus et al., 2006).

Pharmacological Applications

  • The study by Abad et al. (2021) on novel isoxazolequinoxaline derivatives highlights their potential as anti-cancer drugs through synthesis, crystal structure characterization, DFT calculations, and molecular docking studies. This research underlines the pharmacological applications of quinoxaline derivatives, including anti-cancer activities (Abad et al., 2021).

Properties

IUPAC Name

8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPBRKHHZBHCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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